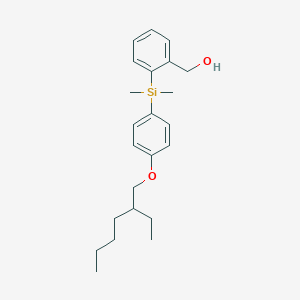![molecular formula C21H23BFNO4S B13151740 4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, a fluoro substituent, a dioxaborolan group, and a carbonitrile group
准备方法
The synthesis of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the fluoro substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethylsulfonyl group: This can be done via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Incorporation of the dioxaborolan group: This step typically involves a borylation reaction using pinacolborane or similar reagents.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
化学反应分析
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include sulfone derivatives, primary amines, substituted biphenyls, and coupled products .
科学研究应用
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique functional groups and reactivity
作用机制
The mechanism of action of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
相似化合物的比较
Similar compounds to 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile include:
2-(1-(Ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile: This compound features a similar ethylsulfonyl and dioxaborolan group but has a different core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two dioxaborolan groups and a benzothiadiazole core.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound has a similar dioxaborolan group but a different substituent pattern.
属性
分子式 |
C21H23BFNO4S |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C21H23BFNO4S/c1-6-29(25,26)16-8-9-17(14(11-16)13-24)18-12-15(7-10-19(18)23)22-27-20(2,3)21(4,5)28-22/h7-12H,6H2,1-5H3 |
InChI 键 |
YXUKDXOMRSHVGJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)S(=O)(=O)CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


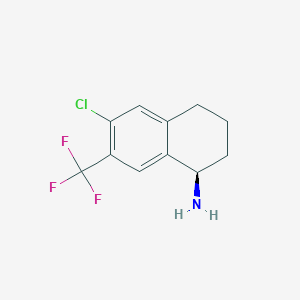
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
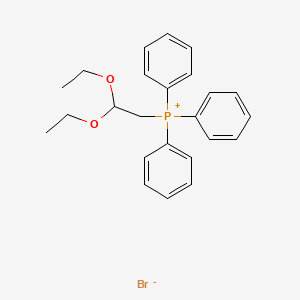
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
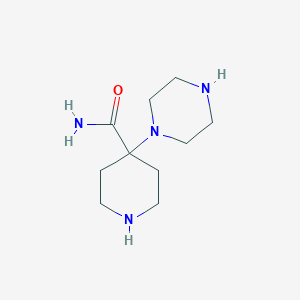




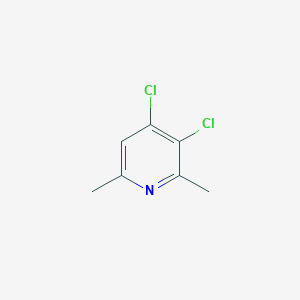
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
